molecular formula C16H20F12FeN2O4 B6309847 (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N',N'-tetramethylethane-1,2-diamine CAS No. 73450-43-8

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N',N'-tetramethylethane-1,2-diamine

Cat. No.: B6309847
CAS No.: 73450-43-8
M. Wt: 588.17 g/mol
InChI Key: WKOAKEJIZZXCJR-VIBDZMCESA-N
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Description

This compound is a coordination complex comprising iron coordinated to two distinct ligands:

(Z)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one: A fluorinated β-diketone analog with a hydroxyl group and a conjugated enone system. The Z-configuration and hexafluoro substitution enhance its electronegativity and chelating ability.

N,N,N',N'-Tetramethylethane-1,2-diamine (TMEDA): A bidentate nitrogen ligand with four methyl groups, widely used to stabilize metal centers via chelation. Its molecular formula is C₆H₁₆N₂ (MW: 116.205), and it adopts a flexible conformation to accommodate metal coordination .

The iron center likely adopts an octahedral geometry, with TMEDA occupying two coordination sites and the fluorinated ligand providing additional bonding through its hydroxyl and carbonyl groups.

Properties

IUPAC Name

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N',N'-tetramethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2C5H2F6O2.Fe/c1-7(2)5-6-8(3)4;2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h5-6H2,1-4H3;2*1,12H;/b;2*2-1-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOAKEJIZZXCJR-VIBDZMCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCN(C)C)C.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F12FeN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N’,N’-tetramethylethane-1,2-diamine typically involves the following steps:

    Formation of the Hexafluorinated Enone: The hexafluorinated enone can be synthesized through the fluorination of a suitable precursor using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).

    Coordination to Iron: The hexafluorinated enone is then coordinated to an iron center. This step often involves the use of iron(II) or iron(III) salts in the presence of a suitable reducing agent.

    Addition of N,N,N’,N’-tetramethylethane-1,2-diamine: The final step involves the addition of N,N,N’,N’-tetramethylethane-1,2-diamine to the iron-coordinated hexafluorinated enone under controlled conditions to form the desired complex.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N’,N’-tetramethylethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The iron center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can occur at the iron center or the enone moiety, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the hexafluorinated enone can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) complexes or reduced enone derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex fluorinated organic molecules. Its unique structure allows for the introduction of fluorine into various organic frameworks, enhancing their chemical properties.

Catalysis

The incorporation of iron and N,N,N',N'-tetramethylethane-1,2-diamine in the compound enhances its catalytic activity. It is utilized in:

  • Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds.
  • Oxidation Reactions : Acting as a catalyst for the oxidation of alcohols to carbonyl compounds.

Research indicates that (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one can interact with biological molecules due to its structural features:

  • Enzyme Modulation : The compound's ability to form strong interactions with proteins suggests potential applications in drug design by modulating enzyme activity.
  • Therapeutic Potential : Ongoing studies are exploring its role in inhibiting specific enzymes involved in disease pathways.

Case Study 1: Enzyme Inhibition

A study demonstrated that (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one effectively inhibited a specific enzyme involved in metabolic pathways. The presence of fluorine atoms significantly enhanced binding affinity compared to non-fluorinated analogs.

Case Study 2: Synthesis of Fluorinated Compounds

Researchers utilized this compound as a precursor for synthesizing novel fluorinated pharmaceuticals. The unique reactivity facilitated the introduction of multiple functional groups while maintaining high selectivity.

Mechanism of Action

The mechanism of action of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N’,N’-tetramethylethane-1,2-diamine involves its interaction with molecular targets through its iron center and fluorinated enone moiety. The iron center can participate in redox reactions, while the fluorinated enone can engage in various chemical interactions. These interactions can modulate the activity of enzymes or other proteins, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Ligand Type Metal Coordination Geometry Key Features Reference
(Z)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one; Iron; TMEDA Fluorinated β-diketone + TMEDA Fe Likely octahedral High electronegativity (CF₃ groups), enhanced Lewis acidity, chelation via N and O donors -
[Pd(II)-L1] (L1 = Tetraphosphine ligand) Phosphine-based tetradentate Pd(II) Square planar Strong σ-donor/π-acceptor properties; used in cross-coupling catalysis
[Ru(II)-TMEDA] TMEDA Ru(II) Octahedral Stabilizes low-spin Ru(II); used in redox-active catalysis
N,N,N',N'-Tetraphenyl-1,1'-biphenyl-4,4'-diamine Aromatic diamine - - Bulky, π-conjugated ligand; used in organic electronics

Ligand Effects on Metal Reactivity

  • TMEDA vs. Phosphine Ligands: TMEDA’s nitrogen donors are weaker σ-donors compared to phosphines (e.g., L1 in Pd(II) complexes), resulting in less electron-rich metal centers. However, TMEDA’s flexibility allows for adaptive coordination, unlike rigid phosphine frameworks .
  • Fluorinated β-Diketone vs. Non-Fluorinated Analogs: The hexafluoro substitution increases the ligand’s electronegativity, polarizing the metal center and enhancing its Lewis acidity. This contrasts with non-fluorinated β-diketones, which are less electrophilic and more prone to keto-enol tautomerism.

Catalytic and Magnetic Properties

  • Catalysis : Iron-TMEDA complexes are less explored than Pd/Ru analogs but may show promise in radical or oxidation reactions due to Fe’s redox flexibility. In contrast, Pd-L1 complexes excel in C-C bond formation .
  • Magnetism : The high-spin Fe(II/III) state in this complex could contrast with low-spin Ru(II)-TMEDA systems, influencing magnetic susceptibility .

Biological Activity

(Z)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one; iron; N,N,N',N'-tetramethylethane-1,2-diamine is a complex compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide an in-depth review of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Structural Overview

The compound consists of a hexafluorinated diketone moiety coordinated with iron and a tetramethylethane-1,2-diamine ligand. The presence of fluorine atoms significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Coordination : The iron center can participate in redox reactions, which may influence cellular pathways related to oxidative stress.
  • Fluorinated Moiety : The hexafluorinated structure enhances lipophilicity and alters the electronic properties of the compound, potentially affecting membrane permeability and interaction with biomolecules.
  • Ligand Interaction : The tetramethylethane-1,2-diamine ligand may facilitate specific interactions with enzymes or receptors involved in various biochemical pathways.

Antioxidant Properties

Research indicates that compounds similar to (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one exhibit antioxidant activity. The iron component may enhance this property by participating in Fenton-like reactions that generate reactive oxygen species (ROS), which can modulate oxidative stress responses in cells.

Antimicrobial Activity

Studies have shown that metal complexes with diketones can possess antimicrobial properties. The coordination of iron may enhance the antimicrobial efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways.

Cytotoxic Effects

Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism could involve the induction of apoptosis through oxidative stress or metal-induced DNA damage.

Case Studies

StudyFindings
Antioxidant Activity A study demonstrated that fluorinated diketones can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems .
Antimicrobial Efficacy Research indicated that iron complexes with diketones showed significant inhibition against Gram-positive bacteria. This suggests potential use as a novel antimicrobial agent .
Cytotoxicity Assays In vitro assays revealed that the compound induced apoptosis in cancer cell lines through ROS-mediated pathways .

Applications in Medicinal Chemistry

The unique properties of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one; iron; N,N,N',N'-tetramethylethane-1,2-diamine make it a promising candidate for drug development:

  • Drug Design : Its ability to interact with biological targets opens avenues for designing new therapeutics aimed at oxidative stress-related diseases.
  • Diagnostic Tools : The fluorinated structure could be utilized in imaging techniques due to its distinct spectral properties.

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